molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3,4-Dichloronitrobenzene

Cat. No.: B032671
CAS No.: 99-54-7
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Description

3,4-Dichloronitrobenzene (3,4-DCNB; CAS 99-54-7) is a chlorinated nitroaromatic compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol. It exists as a colorless to pale yellow crystalline solid with a melting point of 39–45°C and a boiling point of 255–256°C. Its low water solubility (151 mg/L at 20°C) and high density (1.7 g/cm³) reflect its hydrophobic nature .

Preparation Methods

Traditional Mixed-Acid Nitration

Reaction Mechanism and Conditions

The conventional synthesis involves nitrating 1,2-dichlorobenzene (1,2-DCB) using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic substitution of the nitro group (-NO₂) at the para position relative to the chlorine substituents . The reaction proceeds under isothermal conditions at 70°C, with a molar ratio of 1,2-DCB to HNO₃ typically maintained at 1:1.1 to ensure complete conversion .

Key parameters :

  • Temperature : 70°C (±2°C)

  • Acid composition : 65–70% H₂SO₄, 25–30% HNO₃

  • Reaction time : 3–5 hours

Continuous Flow Systems

Modern implementations employ continuous flow reactors to enhance reproducibility and safety. In such systems, 1,2-DCB, H₂SO₄, and HNO₃ are pumped through temperature-controlled modules, achieving 98% yield with a residence time of 17–22 minutes . This method minimizes side products like 2,3-dichloronitrobenzene (2,3-DCNB), which typically constitutes <2% of the output .

Table 1: Performance of Continuous Flow Nitration

ParameterValueSource
Yield of 3,4-DCNB98%
Byproduct (2,3-DCNB)<2%
Throughput6.74 kg/h (organic phase)

Limitations

Despite high yields, this method generates significant quantities of spent acid (≈1.5 kg per kg of product), necessitating costly neutralization or reconcentration . Additionally, precise temperature control is critical to avoiding polynitration or decomposition.

Adiabatic Nitration

Process Overview

Adiabatic nitration eliminates external cooling by utilizing the reaction’s exothermic heat to drive the process. A mixture of 1,2-DCB, HNO₃ (60–65%), and H₂SO₄ (88%) is intensively mixed (3–30 W/l energy input), initiating a temperature rise from 30°C to 48–57°C . This approach reduces sulfuric acid consumption by 40% compared to traditional methods .

Selectivity and Byproduct Formation

Under adiabatic conditions, the selectivity for 3,4-DCNB reaches 84.4–80.4%, with 2,3-DCNB forming 11.2–11.9% of the product . The absence of cooling allows rapid reaction completion (<10 minutes), suppressing dinitro byproducts (<0.08%) .

Table 2: Adiabatic Process Metrics

ParameterValueSource
Initial temperature30°C
Final temperature48–57°C
3,4-DCNB selectivity80.4–84.4%
2,3-DCNB formation11.2–11.9%

Environmental and Economic Advantages

Adiabatic systems enable nearly waste-acid-free operations, as the spent acid is reconcentrated and recycled. This reduces disposal costs by ≈70% and cuts energy consumption by 25% . However, the method requires advanced reactor design to manage rapid heat release.

Solid Acid-Catalyzed Nitration

Catalyst Selection and Mechanism

p-Toluenesulfonic acid (PTSA) serves as a recyclable solid acid catalyst, replacing H₂SO₃ in the nitration of 1,2-DCB. The reaction occurs at 50–60°C, with 98% HNO₃ added dropwise to ensure controlled nitro group insertion . PTSA’s strong acidity (pKa = -2.8) facilitates protonation of HNO₃, generating the nitronium ion (NO₂⁺) essential for electrophilic substitution .

Performance and Purity

This method achieves 98% yield with 99.8% purity, surpassing traditional approaches in both metrics . The solid catalyst is separated via filtration, simplifying downstream processing and enabling reuse for up to five cycles without significant activity loss .

Table 3: Solid Acid Catalysis Outcomes

ParameterValueSource
Reaction temperature50–60°C
Catalyst loading5 wt% (relative to 1,2-DCB)
Purity of 3,4-DCNB>99.8%

Sustainability Considerations

By avoiding liquid acids, this method reduces corrosive waste generation by 90%. However, the higher cost of PTSA and the need for periodic catalyst regeneration may limit industrial scalability.

Comparative Analysis of Methods

Table 4: Method Comparison

ParameterTraditionalAdiabaticSolid Acid
Yield98%84.4%98%
Byproducts<2%11.9%<0.2%
Waste acid generationHighLowNone
Energy efficiencyModerateHighModerate
ScalabilityHighHighModerate

Environmental and Industrial Implications

The adiabatic and solid acid methods represent significant advancements in sustainable chemical synthesis. Adiabatic nitration’s waste reduction aligns with circular economy principles, while solid catalysis minimizes hazardous waste. However, industry adoption remains cautious due to higher capital costs and operational complexity. Future research should focus on optimizing catalyst longevity and reactor design to enhance viability.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

3,4-DCNB serves primarily as an intermediate in the synthesis of dyes, pharmaceuticals , and agrochemicals . Its role as a precursor in the production of various chemical compounds makes it essential in the chemical industry.

  • Dye Manufacturing : 3,4-DCNB is utilized in synthesizing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
  • Pharmaceuticals : It is involved in producing active pharmaceutical ingredients (APIs), particularly those requiring chlorinated aromatic compounds.
  • Agrochemicals : The compound is also used in the formulation of pesticides and herbicides.

Catalytic Applications

Recent studies have highlighted the use of 3,4-DCNB in catalytic processes, particularly in hydrogenation reactions.

Hydrogenation Studies

Research indicates that platinum (Pt) catalysts supported on various carbon materials exhibit enhanced performance for the selective hydrogenation of 3,4-DCNB. For instance:

Catalyst TypeReaction Rate (h⁻¹)Activation Energy (kJ/mol)
Pt/CNT31,17610
Pt/GF21,17612.9
Pt/AC4,31239.3

The Pt/CNT catalyst demonstrated superior catalytic efficiency due to its lower activation energy and higher reaction rates across various temperatures .

Biocatalytic Approaches

Biocatalytic methods using microorganisms like Diaphorobacter sp. have been explored for the degradation of nitroaromatic compounds including 3,4-DCNB. These studies focus on enhancing enzymatic activity through genetic engineering and computational design to improve bioremediation processes .

Environmental Applications

3,4-DCNB is recognized as an environmental pollutant due to its persistence and toxicity. Research has focused on its degradation pathways and remediation strategies:

  • Biodegradation : Certain bacterial strains can utilize 3,4-DCNB as a carbon source, converting it into less harmful products like dichlorocatechol. This process is crucial for mitigating the environmental impact of nitroaromatic pollutants .
  • Monitoring Environmental Contaminants : The compound can be monitored using polar organic chemical integrative samplers (POCIS), which help assess water quality by measuring concentrations over time .

Case Study 1: Hydrogenation Efficiency

A study conducted on various Pt catalysts demonstrated that the choice of support material significantly influences the catalytic activity for hydrogenating 3,4-DCNB. The Pt/CNT showed a remarkable increase in reaction rates compared to other supports due to its superior substrate activation capabilities .

Case Study 2: Biodegradation Mechanisms

Research on Diaphorobacter sp. highlighted its ability to biodegrade 3,4-DCNB effectively through dioxygenation pathways. The engineered strain exhibited enhanced degradation rates, showcasing potential applications in bioremediation strategies for contaminated sites .

Comparison with Similar Compounds

This section compares 3,4-DCNB with structurally related dichloronitrobenzene isomers and other substituted nitrobenzenes. Key differences in physical properties, reactivity, toxicity, and applications are highlighted.

Structural Isomers of Dichloronitrobenzene

Property 3,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene 2,5-Dichloronitrobenzene 3,5-Dichloronitrobenzene
CAS No. 99-54-7 611-06-3 89-61-2 618-62-2
Molecular Weight 192.00 g/mol 192.00 g/mol 192.00 g/mol 192.00 g/mol
Melting Point 39–45°C 32–34°C (est.)* 54–56°C 62–64°C (est.)*
Boiling Point 255–256°C ~250°C (est.)* ~260°C (est.)* ~260°C (est.)*
Water Solubility 151 mg/L (20°C) ~200 mg/L (est.)* ~100 mg/L (est.)* ~120 mg/L (est.)*
log(1/EC₅₀)† 1.16 0.99 1.13 1.13
Toxicity (Tetrahymena) log(IGC₅₀⁻¹) = 1.24 N/A log(IGC₅₀⁻¹) = 1.18 log(IGC₅₀⁻¹) = 1.16

Estimated based on isomer trends; †Higher values indicate greater inhibition of *Cucumis sativus germination.

Key Observations :

  • Reactivity : 3,4-DCNB undergoes selective hydrogenation to 3,4-dichloroaniline with minimal dehalogenation (<2%) using W-4 Raney-Ni catalysts, whereas 2,4-DCNB may follow different pathways due to steric and electronic effects .
  • Crystallinity: 3,4-DCNB forms two solvates (e.g., with methanol or ethanol) and exhibits distinct crystal packing influenced by Cl and NO₂ group interactions, unlike 2,5-DCNB, which has a simpler lattice .
  • Solubility: 3,4-DCNB’s solubility in methanol increases from 0.12 mol/kg (278.15 K) to 0.38 mol/kg (303.15 K), reflecting temperature-dependent behavior shared across isomers .

Comparison with Other Substituted Nitrobenzenes

Compound Key Differences from 3,4-DCNB Applications
2,4-Dinitrochlorobenzene Contains two nitro groups; higher reactivity in SNAr reactions Dermatological sensitization studies
4-Nitrobenzyl Chloride Lacks chlorine substituents; higher electrophilicity Alkylating agent in organic synthesis
3,4-Dichloroaniline Reduction product of 3,4-DCNB; lower log P (2.15 vs. 2.83) Herbicide (propanil) synthesis

Toxicity Trends :

  • 3,4-DCNB exhibits higher toxicity to Tetrahymena pyriformis (log IGC₅₀⁻¹ = 1.24) compared to 3,5-DCNB (1.16) and 2,5-DCNB (1.18), likely due to enhanced bioavailability from its substituent arrangement .
  • In plant models, 3,4-DCNB’s germination inhibition (log(1/EC₅₀) = 1.16) exceeds that of 2,4-DCNB (0.99), highlighting positional effects on phytotoxicity .

Industrial and Environmental Considerations

  • Synthesis : 3,4-DCNB is produced via chlorination of para-chloronitrobenzene using FeCl₃ catalysts, whereas 2,4-DCNB requires nitration of dichlorobenzene .
  • Environmental Impact : 3,4-DCNB’s low water solubility and high log P (2.83) contribute to bioaccumulation risks, necessitating stringent disposal protocols .

Biological Activity

3,4-Dichloronitrobenzene (3,4-DCNB) is a chlorinated aromatic compound widely used as an intermediate in the synthesis of agricultural chemicals and dyes. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article reviews the biological effects, degradation pathways, and toxicity of 3,4-DCNB, supported by relevant research findings and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C6_6H3_3Cl2_2N1_1O2_2
  • Molecular Weight : 192.00 g/mol
  • Appearance : Yellow crystalline solid
  • Solubility : Soluble in organic solvents such as methanol and ethanol; limited solubility in water .

Toxicity and Sensitization

Research indicates that 3,4-DCNB exhibits significant toxicity. It has been shown to cause skin sensitization and allergic reactions in humans. A study highlighted that exposure to 3,4-DCNB can lead to eczematous sensitization, particularly affecting individuals with prior exposure to similar compounds .

The biological activity of 3,4-DCNB is primarily linked to its interaction with cellular components. It acts as an electrophile, capable of forming adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects. This mechanism underlies its classification as a possible carcinogen .

Biodegradation Pathways

Recent studies have elucidated the microbial degradation pathways for 3,4-DCNB. Notably, a strain of Diaphorobacter was found to utilize 3,4-DCNB as a carbon source, converting it into less harmful products. The key enzymatic reactions involved include:

  • Initial Dioxygenation : The conversion of 3,4-DCNB to 3,4-dichlorocatechol (34DCC) via dioxygenase enzymes.
  • Ring Cleavage : Subsequent breakdown of 34DCC into simpler compounds through chlorocatechol dioxygenases.

This pathway is crucial for bioremediation efforts aimed at detoxifying environments contaminated with nitroaromatic compounds .

Case Study 1: Sensitization in Occupational Exposure

A case study examined workers exposed to 3,4-DCNB in an industrial setting. The findings indicated a high incidence of allergic dermatitis among workers handling the compound. The study emphasized the need for protective measures and monitoring of occupational exposure levels.

Case Study 2: Microbial Degradation

Another significant study focused on the microbial degradation of 3,4-DCNB in contaminated soils. Researchers isolated specific bacterial strains capable of degrading 3,4-DCNB efficiently. The study provided insights into the genetic basis for this degradation, identifying key genes involved in the catabolic pathways .

Table 1: Summary of Biological Effects of this compound

EffectObservationsReferences
Skin SensitizationHigh incidence in occupational settings
MutagenicityForms adducts with DNA
Microbial DegradationUtilized by Diaphorobacter sp.

Q & A

Q. Basic: What are the standard synthetic routes for 3,4-DCNB, and how can reaction parameters be optimized for higher yields?

Answer:
3,4-DCNB is typically synthesized via nitration of 1,2-dichlorobenzene. A key method involves mixed acid nitration (HNO₃/H₂SO₄) under controlled conditions. Evidence from industrial processes shows that optimizing temperature (40–60°C) and stoichiometric ratios of nitric acid reduces byproducts like isomers (e.g., 2,5-DCNB) . Continuous flow synthesis, as demonstrated in recent studies, improves safety and yield (up to 95%) by minimizing thermal runaway risks and enhancing mixing efficiency . Key parameters include residence time (10–30 minutes) and acid concentration (70–90% H₂SO₄). Post-synthesis purification via recrystallization in ethanol is critical for removing unreacted dichlorobenzene .

Q. Advanced: How do competing reaction pathways during catalytic hydrogenation of 3,4-DCNB affect product distribution?

Answer:
Hydrogenation of 3,4-DCNB to 3,4-dichloroaniline (3,4-DCA) involves intermediates such as nitroso and hydroxylamine derivatives. However, side reactions like dehalogenation (yielding chloroanilines) and azoxy compound formation complicate product isolation. Kinetic studies using Pd/C catalysts reveal that hydrogen pressure (1–5 bar) and solvent polarity (e.g., ethanol vs. toluene) significantly influence pathway selectivity. For example, polar solvents stabilize hydroxylamine intermediates, reducing azoxy byproducts . Advanced monitoring techniques (e.g., in-situ FTIR or GC-MS) are essential to track transient intermediates and optimize catalyst loading (0.5–2% Pd) for >90% selectivity toward 3,4-DCA .

Q. Basic: What are the recommended safety protocols for handling 3,4-DCNB in laboratory settings?

Answer:
3,4-DCNB is combustible (flash point: 123°C) and toxic (LD₅₀ oral rat: 1,100 mg/kg). Key safety measures include:

  • Storage : Refrigerated (2–8°C) in airtight containers, isolated from oxidizers .
  • PPE : Nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges during weighing .
  • Spill Management : Dampen solids with ethanol, collect in vapor-tight bags, and dispose via hazardous waste protocols .
  • Ventilation : Use fume hoods to avoid inhalation of sublimated crystals (vapor density: 6.63, heavier than air) .

Q. Advanced: How can crystallographic data resolve discrepancies in reported physicochemical properties of 3,4-DCNB?

Answer:
Conflicting reports on melting points (39–45°C vs. 109°F/43°C) and density (1.46 g/cm³ vs. 1.4558 g/cm³ at 75°C) arise from polymorphic variations and measurement conditions. Single-crystal X-ray diffraction (SCXRD) studies identified two solvated forms of 3,4-DCNB, with lattice parameters sensitive to solvent residues (e.g., ethanol or toluene) . Computational modeling (DFT/PBE) corroborates that van der Waals interactions between Cl and NO₂ groups stabilize specific packing arrangements, explaining density variations . Researchers should standardize recrystallization solvents and document thermal analysis (DSC/TGA) conditions to ensure reproducibility .

Q. Basic: What analytical techniques are most effective for assessing 3,4-DCNB purity and degradation products?

Answer:

  • HPLC-UV : Reverse-phase C18 columns with methanol/water mobile phases (70:30 v/v) resolve 3,4-DCNB from chlorobenzene derivatives (LOD: 0.1 ppm) .
  • GC-MS : Electron impact ionization (70 eV) detects trace nitroso intermediates (m/z 191 for [M-Cl]+) .
  • Titration : Ferrous sulfate methods quantify residual nitro groups, with >99% purity achievable via repeated ethanol washes .

Q. Advanced: How do substituent effects influence the reactivity of 3,4-DCNB in nucleophilic aromatic substitution (SNAr) reactions?

Answer:
The electron-withdrawing Cl and NO₂ groups activate the benzene ring toward SNAr, but steric hindrance from the 3,4-substitution pattern limits regioselectivity. Kinetic studies show that methoxy substitution at the 2-position (synthesized via Ullmann coupling) increases reaction rates with amines by 30% due to reduced steric crowding . Computational studies (M06-2X/6-311+G(d,p)) reveal that the LUMO distribution at the 1-position drives nucleophilic attack, with Hammett σ⁺ constants (Cl: +0.11, NO₂: +1.27) guiding directing group selection .

Q. Basic: What are the environmental persistence and biodegradation pathways of 3,4-DCNB?

Answer:
3,4-DCNB has low water solubility (151 mg/L at 20°C) and moderate log Kₒw (2.89), indicating bioaccumulation potential . Aerobic biodegradation studies with Pseudomonas spp. show partial degradation via nitro-reductase pathways, yielding 3,4-dichloroaniline (t₁/₂: 14–28 days) . Anaerobic conditions favor reductive dechlorination, but metabolite toxicity (e.g., chloroanilines) requires further remediation via ozonation or Fenton’s reagent .

Q. Advanced: How can spectroscopic methods elucidate the electronic structure of 3,4-DCNB in solution versus solid state?

Answer:

  • Solid-State NMR : ¹³C CP/MAS spectra reveal distinct chemical shifts for NO₂ (δ 142 ppm) and Cl-substituted carbons (δ 128 ppm), with J-coupling constants indicating intermolecular Cl···NO₂ interactions .
  • UV-Vis : In ethanol, λₘₐₓ at 265 nm (π→π* transition) shifts bathochromically in polar aprotic solvents (e.g., DMF: Δλ +12 nm) due to solvatochromism .
  • Raman Spectroscopy : Bands at 1,350 cm⁻¹ (NO₂ symmetric stretch) and 1,580 cm⁻¹ (C-Cl stretch) correlate with crystallinity, aiding polymorph identification .

Q. Basic: What are the primary applications of 3,4-DCNB in agrochemical and pharmaceutical research?

Answer:
3,4-DCNB is a precursor to:

  • Herbicides : Bixafen (via nitro reduction and etherification) .
  • Pharmaceuticals : Triclocarban (antimicrobial) and propanil (anthelmintic) derivatives .
  • Dyes : Disperse Red 152 and Pigment Yellow 183, synthesized via diazo coupling .

Q. Advanced: What strategies mitigate data reliability issues in historical studies on 3,4-DCNB?

Answer:
Legacy data (pre-2000) often lacks GLP compliance, requiring validation via:

  • Tiered Reliability Assessment : Classify studies as "reliable with restriction" if they align with OECD guidelines (e.g., EPIWIN-estimated log Kₒw) .
  • Replication : Redetermine melting points via DSC and solubility via shake-flask methods to resolve discrepancies (e.g., 39–45°C vs. 43°C) .
  • Meta-Analysis : Cross-reference EPA/IARC databases to confirm carcinogenicity classifications (currently not listed) .

Properties

IUPAC Name

1,2-dichloro-4-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
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InChI Key

NTBYINQTYWZXLH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
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Molecular Formula

C6H3Cl2NO2
Record name 3,4-DICHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID8024999
Record name 3,4-Dichloronitrobenzene
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Molecular Weight

192.00 g/mol
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Physical Description

3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS.
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Boiling Point

491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C
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Flash Point

255 °F (NTP, 1992), 124 °C
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Record name 3,4-Dichloronitrobenzene
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Solubility

less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none
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Density

1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³
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Vapor Density

6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Impurities

1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w)
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Color/Form

Needles from alcohol, SOLID

CAS No.

99-54-7
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Melting Point

109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C
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Synthesis routes and methods I

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 g of octadecyltrimethylammonium chloride are dissolved at 60° C. in 2900 g (15.1 mol) of 3,4-dichloronitrobenzene. 100 g of 2-chlorotoluene are added to the solution. After addition of 825 g (14.2 mol) of potassium fluoride, the resulting suspension is heated for 11 hours at 180° C. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 1966 g (79% of theory) of 3-chloro-4-fluoronitrobenzene and 340 g of unreacted 3,4-dichloronitrobenzene are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2900 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
825 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

25 g of hexadecyltributylphosphonium bromide are dissolved at 60° C. in 1010 g (5.25 mol) of 3,4-dichloronitrobenzene. 100 g of 2-chlorotoluene are added to the solution. After addition of 290 g (5.0 mol) of potassium fluoride, the resulting suspension is heated for 16 h at 200° C. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner, 711 g (81% of theory) of 3-chloro-4-fluoronitrobenzene and 115 g of unreacted 3,4-dichloronitrobenzene are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
1010 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

If nitration is carried out in the hitherto known manner in an HNO3 /H2SO4 mixture without addition of H3PO4, in the nitration of 1,2-dichlorobenzene the two isomers are typically formed in approximately 98.5% yield in a ratio of 3,4-dichloro- 1-nitrobenzene to 2,3-dichloro- 1-nitrobenzene of 8.2:1. If 1,2-dichlorobenzene is nitrated using phosphoric acid which is concentrated to 104%, simultaneously dispensing with sulphuric acid and with additional use of nearly anhydrous nitric acid, then a shift in favour of the 2,3-isomer is obtained. The ratio 3,4-: 2,3-dichloro-1-nitrobenzene accordingly falls to values of 5.95 or 5.45, depending slightly on the reaction temperature, as was found by our own experiments. The term 104% strength H3PO4 signifies a concentrated, i.e. dehydrated, phosphoric acid, which contains a proportion of pyrophosphoric acid and accordingly has a P2O5 content which corresponds to 104% H3PO4. The serious disadvantage of such a procedure is the great fall in the yield to 89% or even 86% as a specific function of the reaction temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dichloronitrobenzene
3,4-Dichloronitrobenzene
3,4-Dichloronitrobenzene
3,4-Dichloronitrobenzene

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